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Compound of Interest

Compound Name:
ethyl 5-(chloromethyl)thiazole-2-

carboxylate

CAS No.: 175675-74-8

Cat. No.: B1444184

Get Quote

Executive Summary: The Thiazole "Warhead"
The 2-chloro-5-(chloromethyl)thiazole (CCMT) scaffold represents a "privileged structure" in

medicinal and agrochemical chemistry. Its biological utility stems from its dual reactivity: the

electrophilic chloromethyl group serves as a versatile alkylating handle, while the thiazole

heterocycle acts as a potent pharmacophore capable of specific receptor binding (nAChR) and

metalloenzyme coordination (CYP3A4 heme iron).

This guide analyzes the biological activity of CCMT derivatives, focusing on two dominant

domains:

Agrochemicals: Neonicotinoid insecticides (e.g., Thiamethoxam).

Pharmaceuticals: HIV protease inhibitors and pharmacokinetic boosters (e.g., Ritonavir).[1]
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Emerging Therapeutics: Novel anticancer agents targeting microtubule dynamics and kinase

pathways.

Chemical Basis of Biological Activity
The core biological activity of these derivatives is dictated by the electronic properties of the

thiazole ring.

Electrophilic Trap: The chloromethyl group at position 5 is highly reactive toward

nucleophiles (amines, thiols), allowing for the rapid construction of complex bioactive

molecules.

Lipophilicity & Permeability: The chloro-thiazole moiety enhances lipophilicity (LogP

modulation), facilitating the penetration of insect cuticles or mammalian cell membranes.

Specific Binding Motifs:

Nitrogen Lone Pair: In Ritonavir, the thiazole nitrogen coordinates irreversibly with the

heme iron of cytochrome P450 enzymes.[4]

Electronegative Tip: In Thiamethoxam, the chlorothiazole tip mimics the acetylcholine

quaternary ammonium group, fitting into the electronegative sub-pocket of the nicotinic

acetylcholine receptor (nAChR).

Agrochemical Application: Thiamethoxam
Target: Insect Nicotinic Acetylcholine Receptor (nAChR) Mechanism: Agonist (Interference with

synaptic transmission)

Thiamethoxam is the primary derivative of CCMT in the agrochemical sector. Unlike

acetylcholine, which is rapidly broken down by acetylcholinesterase, thiamethoxam binds

irreversibly to the nAChR, causing continuous excitation, paralysis, and death of the insect.

Mechanism of Action Visualization
The following diagram illustrates the interference of Thiamethoxam at the synaptic cleft.
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Caption: Thiamethoxam mimics acetylcholine but resists hydrolysis by acetylcholinesterase,

leading to fatal synaptic overstimulation.

Experimental Protocol: Synthesis of Thiamethoxam
Objective: Synthesis of Thiamethoxam from 2-chloro-5-(chloromethyl)thiazole (CCMT). Safety:

CCMT is a skin irritant and potential alkylating agent. Work in a fume hood.

Reagents:

2-Chloro-5-(chloromethyl)thiazole (CCMT)[5]
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3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (MNIO)

Potassium Carbonate (

)

Dimethylformamide (DMF) or Acetonitrile

Step-by-Step Methodology:

Preparation: Charge a reaction vessel with DMF (Solvent). Add 1.0 equivalent of MNIO.

Base Addition: Add 2.5 equivalents of powdered anhydrous

. Stir at room temperature for 15 minutes to facilitate deprotonation.

Alkylation: Dropwise add 1.1 equivalents of CCMT dissolved in minimal DMF. Maintain

temperature between 30°C and 40°C. Exothermic reaction may occur.

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor progress via TLC (Ethyl

acetate:Hexane 1:1) or HPLC.

Work-up:

Filter off inorganic salts (

, excess carbonate).

Concentrate the filtrate under reduced pressure to remove DMF.

Dissolve residue in dichloromethane and wash with water.

Crystallization: Recrystallize the crude solid from ethanol or toluene to yield pure

Thiamethoxam (White crystalline solid, MP: 139°C).

Pharmaceutical Application: Ritonavir
Target: Cytochrome P450 3A4 (CYP3A4) Mechanism: Mechanism-Based Inhibition (Suicide

Inhibition)
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Ritonavir utilizes the thiazole ring not just for binding, but for chemical ligation to the enzyme's

active site. The nitrogen atom of the thiazole ring coordinates directly to the heme iron of

CYP3A4. This blocks the enzyme from metabolizing other drugs (e.g., protease inhibitors like

Nirmatrelvir in Paxlovid), effectively "boosting" their plasma concentration.

CYP3A4 Inhibition Visualization
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Caption: Ritonavir's thiazole nitrogen binds the CYP3A4 heme iron (Type II interaction),

preventing the metabolism of co-administered therapeutics.[1][3][6][7][8][9][10]

Emerging Research: Anticancer Activity
Recent SAR (Structure-Activity Relationship) studies have explored 5-(chloromethyl)thiazole

derivatives as potential anticancer agents. The chloromethyl group is often substituted with

sulfur or nitrogen nucleophiles to create novel pharmacophores.

Comparative Data: Biological Potency
The table below summarizes the activity of key derivatives derived from the CCMT scaffold.
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Derivative Class Primary Target
Biological
Outcome

Potency Metric
(Ref)

Thiamethoxam Insect nAChR Paralysis/Death (Oral, Rat) > 1563

mg/kg [3]

Ritonavir CYP3A4 Heme Metabolic Inhibition < 0.05 µM (CYP3A4)

[5]

Thiazole-5-

carboxamide
Microtubules

Apoptosis (A549

Lung) : 4.2 µM [4]

Thiazolyl-Hydrazine Bacterial DNA Antibacterial (E. coli) MIC: 62.5 µg/mL [6]

Protocol: MTT Cytotoxicity Assay for Novel Derivatives
Objective: Evaluate the antiproliferative activity of novel CCMT derivatives against cancer cell

lines (e.g., MCF-7, HepG2).[11]

Seeding: Seed cancer cells (

cells/well) in 96-well plates containing DMEM media supplemented with 10% FBS. Incubate
for 24 hours at 37°C / 5%

.

Treatment: Dissolve the test thiazole derivative in DMSO. Prepare serial dilutions (0.1, 1, 10,

50, 100 µM). Add to wells (Final DMSO concentration < 0.1%).

Incubation: Incubate cells with the compound for 48 hours.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4

hours. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple

formazan.

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

Quantification: Measure absorbance at 570 nm using a microplate reader.
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Calculation: Calculate cell viability % relative to control. Plot dose-response curve to

determine

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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